4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one
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Overview
Description
4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one typically involves the reaction of 3-chlorobenzaldehyde with 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-chlorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such
Properties
CAS No. |
68143-15-7 |
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Molecular Formula |
C11H8BrClN2O |
Molecular Weight |
299.55 g/mol |
IUPAC Name |
4-bromo-2-(3-chlorophenyl)-5-methylpyridazin-3-one |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI Key |
NOAPOKJNCGRLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)Cl)Br |
Origin of Product |
United States |
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